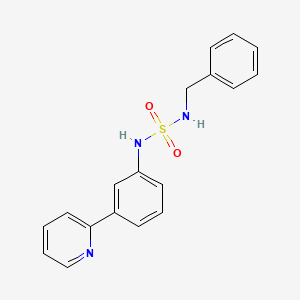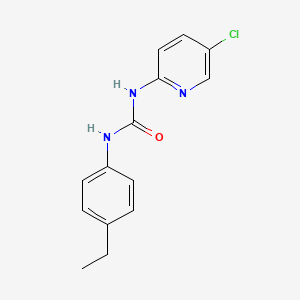
N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide, also known as BPS, is a sulfamide compound that has been studied for its potential applications in scientific research. BPS has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of experiments. In
Wirkmechanismus
The mechanism of action of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase (CA) enzymes. CA enzymes are involved in a variety of physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide. By inhibiting CA enzymes, N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide may disrupt these processes and lead to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide has been shown to have a range of biochemical and physiological effects. In addition to its potential applications in cancer treatment and neurodegenerative diseases, N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide has been shown to have anti-inflammatory and anti-angiogenic effects. Additionally, N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for use in antimicrobial therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide is its potential for use in a variety of scientific research fields. Its ability to inhibit cancer cell growth, neuroprotective effects, and antimicrobial properties make it a promising candidate for use in a variety of experiments. However, one limitation of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide is its potential toxicity. Studies have shown that N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide can be toxic to certain cell types, and further research is needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide. One area of interest is its potential applications in cancer therapy. Further studies are needed to determine the efficacy of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide in vivo and its potential for use in combination with other cancer treatments. Additionally, further research is needed to determine the safety and efficacy of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide in neurodegenerative diseases and antimicrobial therapies.
Synthesemethoden
The synthesis of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide involves the reaction of benzylamine with 3-pyridin-2-ylbenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide. The purity of the resulting compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide has been studied for its potential applications in a variety of scientific research fields. One area of research that has shown promise is cancer treatment. N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for use in cancer therapy. Additionally, N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide has been studied for its potential applications in neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
N-(benzylsulfamoyl)-3-pyridin-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-24(23,20-14-15-7-2-1-3-8-15)21-17-10-6-9-16(13-17)18-11-4-5-12-19-18/h1-13,20-21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEASFXUGJEBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NC2=CC=CC(=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301336.png)
![3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5301344.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5301351.png)

![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301365.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide](/img/structure/B5301385.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenylacetamide](/img/structure/B5301418.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5301419.png)

![4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5301436.png)
![4-[4-(4-bromobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B5301444.png)